molecular formula C17H15Cl2N3O3 B11021457 (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B11021457
M. Wt: 380.2 g/mol
InChI Key: DIZFNAIWFZCPCW-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, nitro, and piperazino groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects of similar compounds on biological systems .

Medicine

In medicine, (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-nitrophenyl)(phenyl)methanone
  • (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone
  • (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone

Uniqueness

What sets (4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazino]methanone apart from similar compounds is its dual chloro and nitro substitution combined with the piperazino group. This unique combination enhances its reactivity and potential for diverse applications in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15Cl2N3O3/c18-13-2-1-3-14(11-13)20-6-8-21(9-7-20)17(23)12-4-5-15(19)16(10-12)22(24)25/h1-5,10-11H,6-9H2

InChI Key

DIZFNAIWFZCPCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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